2-{[(Propan-2-yl)amino]methyl}phenol
Description
General Overview of Aminoalkylphenol Derivatives in Chemical Research
Aminoalkylphenol derivatives are significant scaffolds in medicinal chemistry and materials science. Their synthesis is often achieved through the Mannich reaction, a three-component condensation involving a phenol (B47542), formaldehyde, and an amine. nih.govwikipedia.orgbyjus.com This reaction provides a versatile route to a vast array of derivatives with diverse biological activities. Research has shown that these compounds can exhibit antioxidant, anti-inflammatory, and other therapeutic properties. nih.gov The structural modifications enabled by the Mannich reaction allow for the fine-tuning of their biological and physical characteristics. nih.gov
Significance of the Phenol and Secondary Amine Functionalities
The structure of 2-{[(Propan-2-yl)amino]methyl}phenol contains two key functional groups: a phenolic hydroxyl group (-OH) and a secondary amine (-NH-). The phenolic hydroxyl group is a known hydrogen bond donor and can participate in various chemical reactions, including oxidation and substitution. It is a common feature in many biologically active molecules and natural products. chemicalbook.com The secondary amine group provides a site for basicity and nucleophilicity, and it can also engage in hydrogen bonding. nih.gov The presence of both an acidic phenol and a basic amine in the same molecule makes it amphoteric, capable of reacting with both acids and bases. The intramolecular hydrogen bonding between the phenolic proton and the amine nitrogen is a characteristic feature of 2-aminoalkylphenols, which can influence their conformation and reactivity. wikipedia.org
Academic Research Trajectories for Related Chemical Architectures
Academic and industrial research into architectures related to this compound has been multifaceted. One significant area of investigation is their use as ligands for metal complexes, which can have applications in catalysis. nih.gov Another prominent research direction is the exploration of their biological activities. For instance, various N-substituted 2-aminophenol (B121084) derivatives have been synthesized and evaluated for their potential as therapeutic agents. rsc.org The synthesis of these compounds often focuses on developing more efficient and selective methods, with a recent emphasis on dehydrogenative approaches that can construct the aminophenol scaffold from simpler precursors like cyclohexanones and amines. nih.govresearchgate.net The ability to readily modify the substituents on both the aromatic ring and the amine allows for the creation of large libraries of compounds for screening in drug discovery and materials science.
While extensive research exists for the broader class of aminoalkylphenols, detailed scientific studies specifically focused on this compound are not widely available in published literature. Much of the currently accessible information comes from chemical suppliers, which confirms its synthesis and commercial availability. The hydrochloride salt of the compound is also documented.
| Property | Value | Source |
| CAS Number | 60399-03-3 | Arctom |
| CAS Number (HCl salt) | 856182-23-5 | AKSci |
| Molecular Formula | C10H15NO | - |
| Molecular Weight | 165.23 g/mol | - |
Further in-depth research, including spectroscopic analysis and biological evaluation, would be necessary to fully elucidate the specific properties and potential applications of this particular compound.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(propan-2-ylamino)methyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-8(2)11-7-9-5-3-4-6-10(9)12/h3-6,8,11-12H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMWPQXUPRBDXJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC=CC=C1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Structural Elucidation and Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Linkage Identification
NMR spectroscopy is the cornerstone of chemical structure elucidation in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment of each atom, their connectivity, and spatial relationships.
For 2-{[(Propan-2-yl)amino]methyl}phenol, ¹H NMR would confirm the presence of all proton-containing groups. The aromatic protons would appear as complex multiplets in the typical aromatic region (~6.7-7.2 ppm). The methylene (-CH₂-) bridge protons would likely appear as a singlet around 3.8-4.0 ppm. The methine (-CH-) proton of the isopropyl group would be a septet near 3.0 ppm, coupled to the six equivalent methyl protons, which would appear as a doublet around 1.1 ppm. The phenolic (-OH) and amine (-NH-) protons would present as broad singlets, with chemical shifts highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. Their signals could be confirmed by a D₂O shake experiment, which would cause them to disappear.
¹³C NMR spectroscopy would complement the proton data by identifying each unique carbon environment. The aromatic carbons would generate several signals between ~115 and 160 ppm, with the carbon bearing the hydroxyl group (C-OH) being the most downfield. The methylene bridge carbon would be expected around 50-55 ppm, while the isopropyl group's methine and methyl carbons would appear near 50 ppm and 20-25 ppm, respectively.
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to definitively establish the connectivity between protons and carbons, confirming the linkage of the isopropyl group to the aminomethyl bridge and its position on the phenol (B47542) ring.
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound (Note: Data are illustrative and not from experimental measurement.)
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|---|
| Phenolic OH | ~9.5 (broad s) | Singlet | - |
| Amine NH | ~2.5 (broad s) | Singlet | - |
| Aromatic CH (3 positions) | 6.7 - 7.2 | Multiplet | 116-130 |
| Aromatic C-OH | - | - | ~158 |
| Aromatic C-CH₂ | - | - | ~122 |
| -CH₂- | ~3.9 | Singlet | ~53 |
| -CH-(isopropyl) | ~3.0 | Septet | ~50 |
| -CH₃ (isopropyl) | ~1.1 | Doublet | ~22 |
Infrared (IR) and UV-Visible Spectrophotometry for Functional Group and Electronic Transition Analysis
IR spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the IR spectrum of this compound, a very broad absorption band would be expected in the 3200-3600 cm⁻¹ region, corresponding to the O-H stretching of the phenol, broadened by hydrogen bonding. A sharper, medium-intensity N-H stretching band would be anticipated around 3300-3400 cm⁻¹. Aromatic C-H stretching would appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the isopropyl and methylene groups would be just below 3000 cm⁻¹. Aromatic C=C stretching vibrations would be visible in the 1450-1600 cm⁻¹ region.
UV-Visible spectrophotometry analyzes the electronic transitions within a molecule. Phenolic compounds typically exhibit two main absorption bands. For this compound, one band would be expected around 270-280 nm, corresponding to the π→π* transitions of the benzene ring. A second, stronger band might appear at a shorter wavelength, around 210-220 nm. The exact position and intensity of these bands are sensitive to the solvent and the pH of the solution.
Table 2: Expected Characteristic IR Absorption Bands (Note: Data are illustrative and not from experimental measurement.)
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Phenolic O-H | Stretch (H-bonded) | 3200-3600 (broad) |
| Amine N-H | Stretch | 3300-3400 (medium) |
| Aromatic C-H | Stretch | 3010-3100 |
| Aliphatic C-H | Stretch | 2850-2960 |
| Aromatic C=C | Stretch | 1450-1600 |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule by ionizing it and analyzing the mass-to-charge ratio (m/z) of the resulting ions and their fragments. For this compound (molecular formula C₁₀H₁₅NO), the expected molecular weight is approximately 165.23 g/mol . In electron ionization (EI) MS, the molecular ion peak [M]⁺• would be observed at m/z 165.
The fragmentation pattern is highly diagnostic. A primary fragmentation pathway would be the benzylic cleavage (alpha-cleavage to the aromatic ring), breaking the C-C bond between the ring and the methylene group. A key fragmentation would be the loss of the isopropyl group, leading to a fragment ion. Another characteristic fragmentation is the alpha-cleavage next to the nitrogen atom, which would result in the formation of a stable iminium ion. The most stable fragment, often the base peak, would likely arise from the cleavage of the bond between the methylene carbon and the nitrogen, leading to the formation of a hydroxybenzyl cation at m/z 107.
Single Crystal X-ray Diffraction for Solid-State Structure and Hydrogen Bonding Networks
A key structural feature of this compound is its potential to form a strong intramolecular hydrogen bond between the phenolic hydroxyl group (donor) and the amine nitrogen atom (acceptor). This would create a stable six-membered pseudo-ring. X-ray diffraction would precisely measure the O-H···N distance and angle, confirming the presence and strength of this interaction.
In addition to the intramolecular bond, intermolecular hydrogen bonds could also be present. For instance, the amine N-H group of one molecule could act as a hydrogen bond donor to the phenolic oxygen of a neighboring molecule, leading to the formation of chains or more complex networks in the crystal lattice.
Table of Compound Names
| Compound Name |
|---|
| This compound |
Coordination Chemistry of 2 Propan 2 Yl Amino Methyl Phenol As a Ligand
Ligand Design Principles and Chelation Properties
The design of 2-{[(Propan-2-yl)amino]methyl}phenol as a ligand is predicated on the strategic placement of donor atoms to facilitate chelation, a process where a single ligand binds to a central metal ion at two or more points. This results in the formation of a stable, cyclic structure known as a chelate ring.
This compound functions as a bidentate ligand, meaning it has two donor atoms that can coordinate to a metal center. The donor atom set is composed of the hard phenolic oxygen atom and the borderline secondary amine nitrogen atom. Upon deprotonation of the phenolic hydroxyl group, the resulting phenolate oxygen becomes a potent donor. The nitrogen atom of the secondary amine also possesses a lone pair of electrons available for coordination. Together, these two atoms form a stable five-membered chelate ring with a metal ion. This N,O-donor capability is a common feature of aminomethylphenol ligands and is crucial for their ability to form stable metal complexes.
The isopropyl group attached to the nitrogen atom exerts a significant steric influence on the coordination environment. Compared to a methyl or ethyl group, the bulkier isopropyl group can affect the geometry of the resulting metal complex, potentially leading to distorted coordination spheres. This steric hindrance can also influence the number of ligands that can coordinate to a metal center. Electronically, the isopropyl group is an electron-donating group, which increases the electron density on the nitrogen atom, thereby enhancing its donor capability.
The phenolic moiety is central to the ligand's function. The hydroxyl group is acidic and can be deprotonated to form a phenolate anion. This deprotonation is often a prerequisite for coordination, and the resulting negative charge on the oxygen atom makes it a strong donor. The aromatic ring of the phenol (B47542) can also participate in π-stacking interactions in the solid state, which can influence the crystal packing of the metal complexes.
Synthesis of Metal Coordination Complexes
The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent, such as ethanol or methanol. The reaction is often carried out in the presence of a base to facilitate the deprotonation of the phenolic hydroxyl group.
This compound and its analogues form complexes with a wide array of transition metal ions. The stoichiometry of these complexes is often 1:2 (metal:ligand), with two bidentate ligands coordinating to the metal center to satisfy its coordination number.
Cu(II), Ni(II), Co(II), Zn(II): Complexes with these divalent first-row transition metals are common. For instance, Cu(II) often forms square planar complexes, while Ni(II) can adopt either square planar or octahedral geometries depending on the reaction conditions and the presence of other coordinating species. Co(II) and Zn(II) typically form tetrahedral or octahedral complexes.
Mn(II), Fe(III): Manganese(II) and Iron(III) also form stable complexes with aminomethylphenol-type ligands. Fe(III) complexes are often octahedral.
Lanthanides (La(III), Er(III), Yb(III)): Lanthanide ions, being hard acids, have a strong affinity for the hard oxygen donor of the phenolate group. They typically exhibit higher coordination numbers, and their complexes with aminomethylphenol ligands may also include coordinated solvent molecules or anions to satisfy this requirement.
Pd(II), Ag(I): Palladium(II) complexes with N,O-donor ligands often exhibit a square planar geometry nih.govsemanticscholar.org. Silver(I) can form complexes with various coordination numbers, with linear, trigonal planar, and tetrahedral geometries being common researchgate.netnih.gov.
Zr(IV), Cr(III): Zirconium(IV) and Chromium(III) are known to form stable complexes with N,O-donor ligands. Zr(IV) complexes are often six-coordinate with an octahedral geometry acs.orgresearchgate.net. Chromium(III) complexes are typically octahedral and kinetically inert researchgate.net.
Table 1: Examples of Metal Complexes with Aminomethylphenol-type Ligands
| Metal Ion | Typical Coordination Geometry | Stoichiometry (M:L) |
|---|---|---|
| Cu(II) | Square Planar | 1:2 |
| Ni(II) | Square Planar/Octahedral | 1:2 |
| Co(II) | Tetrahedral/Octahedral | 1:2 |
| Zn(II) | Tetrahedral/Octahedral | 1:2 |
| Fe(III) | Octahedral | 1:2 |
| La(III) | High Coordination Number | 1:2 or 1:3 |
| Pd(II) | Square Planar | 1:2 |
| Ag(I) | Linear/Trigonal/Tetrahedral | 1:1 or 1:2 |
| Zr(IV) | Octahedral | 1:2 |
Mixed-ligand complexes involving this compound can be synthesized by introducing a second, different ligand into the coordination sphere of the metal ion. This can be achieved by reacting a pre-formed 1:1 metal-ligand complex with the second ligand, or by a one-pot reaction of the metal salt with both ligands. Common secondary ligands include other N,O-donors, N,N-donors like bipyridine or phenanthroline, or O,O-donors like acetylacetonate. The formation of mixed-ligand complexes can lead to compounds with modified electronic, steric, and catalytic properties nih.govresearchgate.netmdpi.com.
Structural and Electronic Characterization of Metal Complexes
The structures and electronic properties of metal complexes of this compound are investigated using a variety of analytical techniques.
X-ray Crystallography: This is the most definitive method for determining the solid-state structure of a metal complex. It provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions. For example, the crystal structures of palladium(II) complexes with similar N,O-donor ligands have confirmed a square-planar coordination environment researchgate.net.
Spectroscopic Techniques:
Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the coordination of the ligand to the metal ion. A shift in the stretching frequency of the C-N and C-O bonds, and the disappearance of the broad O-H stretch of the phenol upon deprotonation, are indicative of complex formation.
UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the d-d electronic transitions of the metal ion and charge-transfer bands. These spectra can help in determining the coordination geometry of the complex. For instance, octahedral chromium(III) complexes typically show characteristic absorption bands in the visible region .
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, such as those of Zn(II) and some Ni(II) and Pd(II) complexes, NMR spectroscopy can provide detailed information about the structure of the complex in solution.
Magnetic Susceptibility Measurements: This technique is used to determine the magnetic moment of paramagnetic complexes, which provides information about the number of unpaired electrons and can help in deducing the oxidation state and coordination geometry of the metal ion.
Table 2: Expected Properties of Metal Complexes with this compound
| Metal Complex | Expected Geometry | Magnetic Properties |
|---|---|---|
| [Cu(L)₂] | Square Planar | Paramagnetic |
| [Ni(L)₂] | Square Planar | Diamagnetic |
| [Ni(L)₂(H₂O)₂] | Octahedral | Paramagnetic |
| [Co(L)₂] | Tetrahedral | Paramagnetic |
| [Fe(L)₂]Cl | Octahedral | Paramagnetic |
| [Zn(L)₂] | Tetrahedral | Diamagnetic |
| [Pd(L)₂] | Square Planar | Diamagnetic |
| [Cr(L)₂]Cl | Octahedral | Paramagnetic |
L represents the deprotonated form of this compound
Spectroscopic Analysis (IR, UV-Vis, NMR) of Complexes
To discuss the spectroscopic properties of metal complexes with this compound, experimental data from infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectroscopy would be required.
Infrared (IR) Spectroscopy: Analysis would involve comparing the IR spectrum of the free ligand with those of its metal complexes. Key changes would be expected in the vibrational frequencies of the O-H, N-H, and C-N bonds upon coordination to a metal ion. A shift in the phenolic O-H stretching band and the N-H stretching and bending vibrations would provide direct evidence of coordination. New bands at lower frequencies, corresponding to metal-oxygen (M-O) and metal-nitrogen (M-N) bonds, would also be anticipated.
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectra would offer insights into the electronic transitions within the complexes. The spectra would be analyzed for shifts in the ligand's intra-ligand transition bands (π→π* and n→π*) and the appearance of new bands, such as ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands. For transition metal complexes, d-d transitions would also be expected, providing information about the coordination geometry and the ligand field strength.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy would be invaluable for elucidating the structure in solution. Coordination would be expected to cause shifts in the signals of protons and carbons near the coordinating atoms (phenolic and aminomethyl groups). The disappearance of the phenolic -OH proton signal would confirm deprotonation upon chelation.
Without experimental data from synthesized complexes, a meaningful spectroscopic analysis is not possible.
Magnetic Susceptibility Measurements
The magnetic properties of complexes are determined by the number of unpaired electrons on the central metal ion. Magnetic susceptibility measurements at various temperatures would be necessary to determine the effective magnetic moment (µ_eff) of the complexes. This data is crucial for:
Confirming the oxidation state of the metal ion.
Distinguishing between high-spin and low-spin electron configurations in octahedral complexes.
Identifying the presence of magnetic coupling (ferromagnetic or antiferromagnetic) in polynuclear complexes.
No such data has been reported for complexes of this compound.
Geometry of Coordination (e.g., Octahedral, Square Planar, Trigonal Bipyramidal)
The coordination geometry around the central metal ion is a fundamental aspect of a complex's structure. This is typically determined through single-crystal X-ray diffraction studies, though it can often be inferred from a combination of spectroscopic and magnetic data. Depending on the metal ion, its oxidation state, and the stoichiometry of the complex, various geometries such as tetrahedral, square planar, trigonal bipyramidal, or octahedral could be adopted. The bidentate nature of the this compound ligand would likely lead to the formation of five- or six-membered chelate rings. However, without crystallographic or sufficient spectroscopic and magnetic data, any proposed geometry would be purely speculative.
Electrochemical Properties of Complexes (e.g., Cyclic Voltammetry)
Electrochemical studies, particularly cyclic voltammetry, are used to investigate the redox behavior of metal complexes. Such experiments would provide information on:
The oxidation and reduction potentials of the metal center in the complex.
The stability of different oxidation states of the metal.
The reversibility or irreversibility of the redox processes.
This information is vital for understanding the reactivity of the complexes and their potential applications in areas like catalysis and sensor technology. No electrochemical data for complexes of this specific ligand is currently available.
Stability and Reactivity of Metal Complexes
The stability of metal complexes with this compound in solution would typically be investigated using techniques like potentiometric titration to determine their formation constants. The reactivity of these complexes would be explored through studies of ligand substitution reactions, reactions with small molecules, or their catalytic activity. The electronic and steric properties of the propan-2-yl group on the nitrogen atom would be expected to influence both the stability and reactivity of the resulting complexes. Research in this area would be essential for understanding the fundamental coordination chemistry of this ligand and for exploring potential applications.
Catalytic Applications and Mechanistic Insights
Homogeneous Catalysis Mediated by 2-{[(Propan-2-yl)amino]methyl}phenol-Metal Complexes
Metal complexes incorporating this compound and its derivatives are active in a variety of homogeneous catalytic reactions. mdpi.comresearchgate.net The ligand's structure, featuring both a phenolic hydroxyl group and an amino group, allows it to act as a bidentate ligand, binding to a metal center through both the oxygen and nitrogen atoms. This chelation enhances the stability and catalytic activity of the resulting complex.
A key application of aminoalkylphenol ligands, including chiral variants of this compound, is in the field of asymmetric catalysis. nih.gov In this type of catalysis, a chiral catalyst selectively produces one of two enantiomers of a chiral product. nih.gov The chiral information is transferred from the ligand to the substrate during the catalytic cycle. The design of such chiral ligands is a major focus in the development of new asymmetric transformations. mdpi.commdpi.com The "ProPhenol" ligand, a well-studied member of this class, has been instrumental in the development of numerous enantioselective reactions. acs.orgnih.gov These ligands modify the reactivity and selectivity of the metal center, directing the reaction to form one enantiomeric product preferentially. nih.gov
A notable feature of metal complexes derived from aminoalkylphenol ligands is the presence of both Lewis acidic and Brønsted basic sites within the same catalytic entity. nih.gov The metal center typically functions as a Lewis acid, activating an electrophilic substrate by accepting a pair of electrons. psu.edutue.nl Simultaneously, the deprotonated phenolic oxygen or the nitrogen atom can act as a Brønsted base, capable of deprotonating a pronucleophile. nih.govresearchgate.net This bifunctional activation, where both the electrophile and nucleophile are activated by the same catalyst, is a powerful strategy in catalysis. nih.gov This dual activation mimics the mechanism of some enzymes and can lead to highly efficient and selective reactions. nih.gov
Specific Catalytic Transformations
The unique structural and electronic properties of this compound-metal complexes enable them to catalyze a range of specific and important chemical transformations.
Complexes of chiral aminoalkylphenol ligands, such as the ProPhenol ligand, have proven to be highly effective in catalyzing asymmetric addition reactions. acs.orgnih.gov These include the aldol reaction, which forms a new carbon-carbon bond and creates a β-hydroxy carbonyl compound, and the alkynylation of aldehydes, which produces chiral propargyl alcohols. acs.orgnih.gov
In the zinc-ProPhenol catalyzed asymmetric aldol reaction, for instance, a wide range of donor substrates can be employed, including acetophenones and α-hydroxy carbonyl compounds, reacting with various aldehydes to produce the corresponding aldol products in high yields and with excellent stereoselectivities. nih.gov
Table 1: Examples of Asymmetric Aldol Reactions Catalyzed by a Zn-ProPhenol Complex nih.gov
| Aldehyde | Nucleophile | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| Benzaldehyde | Acetophenone | 95 | 97 |
| (E)-cinnamaldehyde | Acetophenone | 92 | 98 |
| Cyclohexanecarboxaldehyde | 2-Hydroxy-1-phenylethan-1-one | 99 | 99 |
Similarly, these catalyst systems are effective for the asymmetric alkynylation of aldehydes, providing access to optically active secondary alcohols containing an alkyne moiety. acs.org
The enantioselective reduction of prochiral ketones to chiral secondary alcohols is a fundamental transformation in organic synthesis. wikipedia.org While direct catalysis by this compound in this reaction is less documented, structurally related chiral amino alcohols are precursors to oxazaborolidine catalysts, which are highly effective for the borane-mediated reduction of ketones. york.ac.ukyork.ac.ukmdpi.com The catalyst, often generated in situ, coordinates with borane and the ketone, facilitating the stereoselective transfer of a hydride from the borane to the carbonyl carbon. york.ac.uk This method is known for its high enantioselectivities and predictable stereochemical outcomes. york.ac.uk
Table 2: Enantioselective Reduction of Ketones with Borane Catalyzed by an Oxazaborolidine york.ac.uk
| Ketone | Product Alcohol | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| Acetophenone | 1-Phenylethanol | 100 | 97 (R) |
| 1-Tetralone | 1,2,3,4-Tetrahydronaphthalen-1-ol | 100 | 95 (S) |
| tert-Butyl methyl ketone | 3,3-Dimethylbutan-2-ol | 95 | 97 (R) |
Catalyst Design and Optimization Strategies
The performance of catalysts derived from this compound and related ligands can be fine-tuned through various design and optimization strategies. scholaris.cascholaris.ca Modifications to the ligand's steric and electronic properties can have a profound impact on the catalyst's activity and selectivity. scholaris.ca
For instance, in the context of ProPhenol-catalyzed reactions, the addition of additives has been shown to enhance both the yield and enantioselectivity. nih.gov Furthermore, the choice of the metal center and the reaction conditions (e.g., solvent, temperature) are critical parameters that can be optimized to improve catalytic outcomes. scholaris.ca The modular nature of these ligands allows for systematic modifications to be made to the phenol (B47542) backbone, the amine substituent, and the chiral element (in the case of chiral ligands), enabling the development of catalysts tailored for specific applications. nih.govacs.org
Mechanistic Investigations of Catalytic Cycles
While detailed mechanistic studies specifically focusing on the catalytic cycles of this compound are not extensively documented in publicly available research, significant insights can be drawn from investigations into structurally analogous and functionally related catalyst systems. Notably, the class of ligands known as ProPhenols, which share the core aminophenol scaffold, have been the subject of in-depth mechanistic studies, particularly in their application to asymmetric synthesis when complexed with metal centers such as zinc.
The catalytic prowess of these aminophenol-based ligands is often realized in the form of dinuclear metal complexes. For instance, the reaction of a ProPhenol-type ligand with diethylzinc (Et₂Zn) leads to the spontaneous formation of a bimetallic zinc complex. nih.gov This assembly creates a sophisticated catalytic pocket possessing both a Brønsted basic site and a Lewis acidic site. nih.gov This dual-functionality is central to the catalytic cycle, enabling the simultaneous activation of both a pronucleophile and an electrophile within a chiral environment. nih.govresearchgate.net
A representative example of the mechanistic cycle can be illustrated through the lens of a dinuclear Zn-ProPhenol catalyzed Mannich reaction. nih.gov In this transformation, the catalyst facilitates the addition of a nucleophile, such as an enolizable ketone, to an electrophilic imine.
The proposed catalytic cycle commences with the deprotonation of the pronucleophile by the Brønsted basic site of the catalyst complex. nih.gov This step generates a zinc enolate, which is held in close proximity to the second zinc center. Concurrently, the electrophile (e.g., an imine) is activated through coordination to the Lewis acidic zinc center. researchgate.net This dual activation within the same chiral pocket serves to orient the reactants favorably for the subsequent carbon-carbon bond formation. wikipedia.org
The key bond-forming step proceeds via the nucleophilic attack of the zinc enolate on the activated imine. The stereochemical outcome of this step is dictated by the chiral environment established by the ProPhenol ligand. Following the formation of the new carbon-carbon bond, the resulting zinc alkoxide intermediate undergoes protonolysis, releasing the product and regenerating the active catalyst for the next cycle.
The efficiency and stereoselectivity of these catalytic systems are influenced by several factors, including the specific structure of the ProPhenol ligand, the nature of the metal center, and the reaction conditions. Computational studies, often employing Density Functional Theory (DFT), have been instrumental in elucidating the structures of key intermediates and transition states, providing a deeper understanding of the factors that govern the catalytic process and the origins of stereoselectivity. wikipedia.org
Table 1: Key Stages in the Proposed Catalytic Cycle of a Dinuclear Zn-ProPhenol Complex in a Mannich-Type Reaction
| Stage | Description | Key Intermediates |
| 1. Catalyst Formation | Reaction of the ProPhenol ligand with an alkyl metal reagent (e.g., Et₂Zn) to form the active dinuclear zinc complex. | Dinuclear Zn-ProPhenol Complex |
| 2. Nucleophile Activation | Deprotonation of the pronucleophile (e.g., a ketone) by the Brønsted basic site of the catalyst to form a zinc enolate. | Zinc Enolate Intermediate |
| 3. Electrophile Activation | Coordination of the electrophile (e.g., an imine) to the Lewis acidic zinc center of the catalyst. | Activated Imine-Catalyst Complex |
| 4. C-C Bond Formation | Intramolecular nucleophilic attack of the enolate on the coordinated imine within the chiral pocket of the catalyst. | Zinc Alkoxide Product Complex |
| 5. Product Release & Catalyst Regeneration | Protonolysis of the zinc alkoxide to release the final product and regenerate the active dinuclear catalyst. | Free Product and Regenerated Catalyst |
Table 2: Summary of Mechanistic Features of ProPhenol-based Catalytic Systems
| Mechanistic Feature | Description | Implication for Catalysis |
| Bifunctionality | Presence of both Brønsted basic and Lewis acidic sites in the dinuclear metal complex. | Enables simultaneous activation of both nucleophile and electrophile, leading to enhanced reactivity. |
| Dinuclear Metal Center | Cooperative action of two metal centers in the catalytic process. | Facilitates the assembly of reactants in a pre-organized transition state. |
| Chiral Pocket | The three-dimensional arrangement of the ligand around the metal centers creates a specific chiral environment. | Controls the stereochemical outcome of the reaction, leading to high enantioselectivity. |
| Spontaneous Assembly | The active catalyst forms spontaneously from the ligand and the metal precursor. | Simplifies the preparation of the catalytic system. |
Theoretical and Computational Investigations
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. Calculations for 2-{[(Propan-2-yl)amino]methyl}phenol have been carried out using this method to determine its fundamental properties.
The initial step in computational analysis involves geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. For similar phenolic compounds, DFT methods such as B3LYP with basis sets like 6-311+G(d,p) are commonly employed to achieve an optimized geometry. nih.govsemanticscholar.org
Following optimization, vibrational frequency analysis is performed. This calculation serves two purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared and Raman spectra. nih.gov The calculated frequencies can be compared with experimental spectroscopic data to validate the computational model. For a non-linear molecule like this compound with 25 atoms, 69 normal modes of vibration are expected. ijsred.com
Table 1: Example of Calculated Vibrational Frequencies for a Phenolic Compound (Note: This table is illustrative of typical data obtained from vibrational frequency analysis and does not represent specific results for this compound.)
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Assignment |
|---|---|---|
| 1 | 3650 | O-H Stretch |
| 2 | 3400 | N-H Stretch |
| 3 | 3050 | Aromatic C-H Stretch |
| 4 | 2970 | Aliphatic C-H Stretch |
| 5 | 1610 | C=C Aromatic Ring Stretch |
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and kinetic stability. ajchem-a.comnih.gov The HOMO is the orbital most likely to donate an electron in a reaction, while the LUMO is the most likely to accept an electron. ajchem-a.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key descriptor of molecular stability. nih.gov A large energy gap suggests high stability and low chemical reactivity, whereas a small gap indicates a molecule that is more reactive and easily polarizable. nih.gov This analysis helps predict the most reactive sites within the this compound structure. nih.gov
Table 2: Illustrative Frontier Molecular Orbital Energies (Note: The following values are examples used to illustrate the concept and are not actual calculated data for this compound.)
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -5.8 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap (ΔE) | 4.6 |
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule. libretexts.orguni-muenchen.de These maps are invaluable for predicting how molecules will interact and for identifying sites susceptible to electrophilic and nucleophilic attack. uni-muenchen.deresearchgate.net
In an MEP map, different colors correspond to different electrostatic potential values. Regions of negative potential (typically colored red) are rich in electrons and are attractive to electrophiles. researchgate.netnih.gov Conversely, regions of positive potential (colored blue) are electron-poor and represent sites for nucleophilic attack. researchgate.net Green and yellow areas indicate regions of neutral or intermediate potential. researchgate.net For this compound, the MEP map would likely show negative potential around the oxygen and nitrogen atoms due to their high electronegativity, and positive potential around the hydrogen atoms of the hydroxyl and amino groups. nih.gov
Spectroscopic Property Prediction (UV-Vis, ECD)
Computational methods, particularly Time-Dependent DFT (TD-DFT), can predict the electronic absorption spectra (UV-Vis) of molecules. ijsred.com These calculations provide information on electronic transitions, their corresponding excitation energies, and oscillator strengths, which determine the intensity of absorption peaks. ijsred.com Predicting the UV-Vis spectrum is crucial for identifying unknown compounds and for understanding their photochemical properties. nih.gov Machine learning algorithms are also being explored to classify and predict UV-Vis absorption features based on molecular structure. nih.govresearchgate.net
Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. researchgate.netjhuapl.edu Computational chemistry can predict the NLO properties of a molecule by calculating its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). ijsred.comresearchgate.net Organic molecules with significant NLO responses often feature π-conjugated systems with electron-donating and electron-accepting groups, which enhance molecular polarization. researchgate.net DFT calculations can assess whether this compound has potential as an NLO material.
Molecular Docking Studies for Molecular Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. nih.gov This method is fundamental in drug discovery for predicting the binding affinity and interaction patterns between a potential drug candidate (ligand) and its biological target. nih.govjbcpm.com
In a docking study involving this compound, the molecule would be placed into the active site of a target protein. The simulation then calculates the most stable binding conformation and estimates the binding energy. jbcpm.com The results can reveal key interactions, such as hydrogen bonds or hydrophobic interactions, that stabilize the ligand-receptor complex, providing insights into the molecule's potential biological activity. ekb.egmdpi.com
Ligand-Protein Binding Affinity Prediction
The prediction of ligand-protein binding affinity is a cornerstone of computational drug discovery, estimating the strength of the interaction between a small molecule (ligand) and its protein target. This is commonly expressed as a binding energy value (e.g., in kcal/mol), where a more negative value typically indicates a stronger and more stable interaction. Molecular docking is a primary computational technique used for this purpose. It predicts the preferred orientation of a ligand when bound to a protein and estimates the binding affinity.
While no specific binding affinity data exists for this compound, studies on analogous phenolic compounds demonstrate their potential to interact with various protein targets. For instance, molecular docking studies on Schiff base derivatives and other phenolic compounds have been conducted to predict their binding affinities against various receptors, including those implicated in cancer and microbial diseases.
For example, a study on a novel Schiff base, (E)-3-((5-bromo-2-hydroxybenzylidene) amino) propanoic acid, evaluated its potential as an inhibitor against a human breast cancer cell line (PDB ID: 3GEY) nih.gov. The synthesized ligand was docked into the binding site of the PARP enzyme to visualize its binding pose and predict its binding affinity nih.gov. Similarly, docking studies of 4-aminophenol Schiff base derivatives against an antidiabetic target (PDB ID: 2ZEO) have shown binding energy values ranging from -10.51 to -12.321 kcal/mol, indicating strong binding interactions mdpi.com.
Table 1: Predicted Binding Affinities of Analogous Phenolic Compounds Against Various Protein Targets
| Compound/Derivative Class | Protein Target (PDB ID) | Predicted Binding Affinity (kcal/mol) | Computational Method |
| (E)-3-((5-bromo-2-hydroxybenzylidene) amino) propanoic acid | PARP-15 (3GEY) | Not explicitly stated, but noted for favorable interactions | Molecular Docking |
| 4-Aminophenol Schiff Base Derivatives | Antidiabetic Target (2ZEO) | -10.51 to -12.321 | Molecular Docking |
| p-anisidine-appended 1-hydroxy-2-acetonapthanone Schiff base Lanthanum(III) complexes | Breast Cancer (HER2) | Not explicitly stated, but showed good binding | Molecular Docking |
| o-Vanillin derived Schiff Base Complexes | Human Breast Cancer (HER2) | Not explicitly stated, but showed good binding | Molecular Docking |
Note: The data in this table is for structurally related phenolic compounds and not for this compound.
Binding Site Analysis and Interaction Modes (e.g., Hydrogen Bonding, Hydrophobic Interactions)
Binding site analysis provides a detailed view of the specific interactions between a ligand and the amino acid residues within the protein's binding pocket. These interactions are crucial for the stability of the ligand-protein complex and are the primary determinants of binding affinity and specificity. The principal non-covalent interactions governing protein-phenolic binding are hydrogen bonds and hydrophobic interactions nih.govresearchgate.netmedicalresearchjournal.org.
Hydrogen Bonding: Phenolic compounds are excellent hydrogen bond donors due to their hydroxyl groups. The hydroxyl and amino groups in compounds like this compound can form hydrogen bonds with the carboxyl, hydroxyl, and amino groups of amino acid residues in the protein's active site nih.govresearchgate.net. For instance, in docking studies of 4-aminophenol derivatives, strong hydrogen bonding with key amino acid residues in the target protein was observed, which was considered responsible for their binding affinities mdpi.com. The presence of an ortho-hydroxyl group, as in the target compound, can facilitate the formation of intramolecular hydrogen bonds, which can influence the compound's conformation and its interaction with the protein nih.govresearchgate.net.
Hydrophobic Interactions: The aromatic ring of phenolic compounds is non-polar and can engage in hydrophobic interactions with the non-polar side chains of amino acids such as leucine, isoleucine, valine, and phenylalanine within the protein's binding pocket nih.govnih.gov. These interactions are a primary driving force for the binding of phenolic compounds to proteins, helping to sequester the non-polar regions of both the ligand and the protein from the aqueous environment researchgate.netnih.gov. The propan-2-yl group in this compound would also contribute to these hydrophobic interactions.
In addition to these, other interactions such as van der Waals forces and electrostatic interactions can also play a role in stabilizing the protein-ligand complex nih.govnih.gov.
Table 2: Common Interaction Modes of Analogous Phenolic Compounds with Protein Targets
| Compound/Derivative Class | Protein Target | Key Interacting Residues (Example) | Types of Interactions Observed |
| 4-Aminophenol Schiff Base Derivatives | Antidiabetic Target (2ZEO) | Not specified | Hydrogen bonding, Arene-π interactions |
| p-anisidine-appended 1-hydroxy-2-acetonapthanone Schiff base | Not specified | Not specified | Intramolecular hydrogen bonding (O–H⋯N) |
| Polyphenolic Compounds | Thyroid Hormone Receptor Alpha (THRA) | PHE218, ILE222, ALA225, MET256, etc. | Hydrogen bonds, Water-mediated hydrogen bonds |
| o-Vanillin derived Schiff Base Complexes | Human Breast Cancer (HER2) | Not specified | Not specified |
Note: The data in this table is for structurally related phenolic compounds and not for this compound.
Synthetic Modifications and Derivatization Reactions
The structural framework of 2-{[(Propan-2-yl)amino]methyl}phenol, featuring a reactive phenolic hydroxyl group and a secondary amine, allows for a wide array of synthetic modifications and derivatization reactions. These chemical alterations are pivotal for various applications, ranging from enhancing analytical detection to synthesizing novel analogues with modified properties.
Future Research Directions and Unexplored Avenues
Advanced Synthetic Methodologies
While the Mannich reaction remains a foundational method for the synthesis of 2-{[(Propan-2-yl)amino]methyl}phenol and its analogs, future research should focus on the development of more advanced and sustainable synthetic strategies. oarjbp.com Green chemistry principles, such as the use of microwave-assisted synthesis and solvent-free conditions, offer significant potential for improving reaction efficiency, reducing waste, and minimizing environmental impact. jchr.orgnih.govmjcce.org.mk
Microwave-assisted organic synthesis has been shown to accelerate reaction times and improve yields for the Mannich reaction of various phenolic compounds. jchr.orgnih.govnih.gov Investigating the application of this technology to the specific synthesis of this compound could lead to more efficient and scalable production methods. Furthermore, exploring catalyst-free and one-pot synthetic techniques could further enhance the sustainability of its production. oarjbp.com
Future research could also explore enzymatic or chemoenzymatic routes to introduce chirality and enhance the stereoselectivity of the synthesis, opening doors to the investigation of enantiomer-specific biological activities.
Novel Ligand Architectures and Coordination Chemistry
The presence of both a phenolic hydroxyl group and a secondary amine makes this compound an excellent candidate for use as a ligand in coordination chemistry. These functional groups can coordinate with a variety of metal ions to form stable complexes with potentially interesting catalytic, magnetic, or biological properties.
Future research should focus on the synthesis and characterization of novel metal complexes of this compound. By modifying the core structure, for example, through the introduction of additional donor atoms, more complex and sophisticated ligand architectures can be designed. This could lead to the formation of multinuclear complexes or coordination polymers with unique structural and functional properties.
The investigation of Schiff base derivatives of this compound is another promising avenue. Schiff base ligands are well-known for their ability to form stable complexes with a wide range of transition metals, and these complexes often exhibit interesting biological activities. researchgate.net The synthesis and crystallographic characterization of such complexes will be crucial for understanding their structure-property relationships. documentsdelivered.comrsc.orgresearchgate.net
Computational Design and Prediction
Computational chemistry offers powerful tools for the rational design and prediction of the properties of this compound and its derivatives. Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, reactivity, and spectroscopic properties of the molecule and its metal complexes. nih.gov
Molecular docking studies can be utilized to predict the binding affinity and interaction modes of these compounds with biological targets, such as enzymes. mdpi.comresearchgate.netekb.eg This in silico screening can help to identify promising candidates for further experimental investigation as potential enzyme inhibitors or other bioactive agents. For instance, docking studies could explore the interactions of this compound derivatives with the active sites of enzymes implicated in various diseases. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can also be developed to correlate the structural features of these compounds with their biological activities and physicochemical properties. frontiersin.org These models can guide the design of new derivatives with enhanced potency and desired characteristics.
Interdisciplinary Research with Materials Science
The unique properties of this compound make it a promising candidate for incorporation into advanced materials. Its ability to coordinate with metal ions and its potential for functionalization open up possibilities for the development of novel sensors, catalysts, and functional polymers.
Future research in this area could focus on the development of chemosensors based on this compound and its derivatives. The interaction of the compound with specific analytes could lead to a measurable change in its optical or electrochemical properties, forming the basis for a sensing platform. mdpi.commdpi.com The development of plasmonic sensors incorporating this molecule or its derivatives is another exciting possibility. mdpi.com
Furthermore, the incorporation of this compound into polymeric matrices could lead to the development of functional materials with tailored properties. For example, polymers functionalized with this compound could be used for metal ion sequestration or as catalytic supports.
Detailed Mechanistic Elucidation of Biological Activities
Preliminary studies on related phenolic compounds suggest that this compound may possess interesting biological activities, such as antioxidant and enzyme inhibitory effects. researchgate.netnih.govnih.govscienceopen.com However, the detailed mechanisms underlying these potential activities remain largely unexplored.
Future research should focus on a thorough investigation of the biological properties of this compound and its derivatives. In vitro and in vivo studies are needed to evaluate its antioxidant capacity and to identify the specific enzymes that it may inhibit. Mechanistic studies should aim to elucidate the molecular pathways through which this compound exerts its biological effects.
Q & A
Q. What are the established synthesis routes for 2-{[(Propan-2-yl)amino]methyl}phenol, and how do reaction conditions influence yield?
The compound can be synthesized via nucleophilic substitution or reductive amination , as observed in structurally similar aromatic amines . For example:
- Nucleophilic substitution : Reacting a phenolic precursor (e.g., 2-hydroxybenzyl chloride) with isopropylamine under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C).
- Reductive amination : Condensing 2-hydroxybenzaldehyde with isopropylamine in the presence of a reducing agent (e.g., NaBH₄ or H₂/Pd-C). Key parameters include pH (neutral to slightly basic), temperature (60–100°C), and solvent polarity (DMF or ethanol). Yield optimization requires monitoring intermediate purity via TLC or HPLC .
Q. How can researchers confirm the structural identity and purity of this compound?
Use a combination of:
- Spectroscopy :
- ¹H/¹³C NMR : Compare peaks to reference data (e.g., aromatic protons at δ 6.7–7.2 ppm, methyl groups at δ 1.1–1.3 ppm) .
- Mass spectrometry (MS) : Molecular ion peak at m/z 165.23 (C₁₀H₁₅NO) with fragmentation patterns matching the amine-phenol backbone .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
Discrepancies (e.g., unexpected splitting in NMR or anomalous MS peaks) may arise from:
- Tautomerism : The phenolic hydroxyl and amine groups can form intramolecular hydrogen bonds, altering chemical shifts. Use DEPT-135 NMR to distinguish CH₂ and CH₃ groups in dynamic systems .
- Impurities : Perform column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the pure compound .
- Computational validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values (e.g., using Gaussian or ORCA software) .
Q. How does the compound’s hydrogen-bonding capacity influence its biological activity in drug design?
The phenolic –OH and secondary amine groups enable dual hydrogen bonding with biological targets (e.g., enzymes or receptors). For example:
- Lipophilicity : LogP ~1.5 (calculated via PubChem) balances solubility and membrane permeability .
- Pharmacophore modeling : Use Schrödinger Suite or MOE to map interactions with targets like GPCRs or kinases .
- SAR studies : Modify the isopropyl group to tert-butyl or cyclopropyl to assess steric effects on binding affinity .
Q. What experimental designs are optimal for analyzing the compound’s stability under physiological conditions?
- pH stability : Incubate the compound in buffers (pH 1–9) at 37°C for 24–72 hours, monitoring degradation via HPLC .
- Oxidative stress : Expose to H₂O₂ or liver microsomes (CYP450 enzymes) to simulate metabolic pathways .
- Light sensitivity : Conduct photostability studies under ICH Q1B guidelines (UV-vis irradiation) .
Methodological Recommendations
- Contradiction analysis : Cross-validate spectral data with synthetic intermediates (e.g., isolate and characterize Schiff base precursors in reductive amination) .
- Biological assays : Prioritize surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
